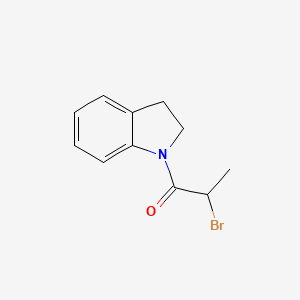

1-(2-Bromopropanoyl)indoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOPTJBTNXNTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(2-Bromopropanoyl)indoline from indoline

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromopropanoyl)indoline from Indoline

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of novel therapeutics and functional materials. The core of this synthesis is the N-acylation of indoline with 2-bromopropanoyl chloride. This document details the underlying reaction mechanism, provides a robust and validated experimental protocol, outlines critical safety procedures, and describes the necessary analytical techniques for product characterization and validation. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causal relationships behind experimental choices, ensuring a deep and practical understanding of the synthetic process.

Introduction: The Significance of N-Acylated Indolines

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization of the indoline nitrogen via acylation introduces a versatile handle for further chemical modification, enabling the exploration of vast chemical space in drug discovery programs. The target molecule, this compound, incorporates an α-bromo amide moiety, which is a potent electrophilic site. This feature makes it an ideal precursor for the synthesis of more complex molecules through nucleophilic substitution reactions, serving as a key building block for libraries of compounds aimed at various biological targets. This guide provides a detailed protocol for its efficient synthesis from commercially available starting materials.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is achieved through the direct N-acylation of indoline with 2-bromopropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a well-established addition-elimination mechanism. The lone pair of electrons on the secondary amine of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Caption: Figure 1: Mechanism of N-Acylation.

Rationale for Reagent Selection

-

Indoline: The starting material, possessing a nucleophilic secondary amine (N-H) that is more reactive than the aromatic C-H bonds, ensuring selective N-acylation over Friedel-Crafts C-acylation.

-

2-Bromopropanoyl Chloride: A highly reactive acylating agent. The acyl chloride is significantly more electrophilic than the corresponding carboxylic acid or ester, allowing the reaction to proceed rapidly under mild conditions.[3]

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, is crucial. Its role is to scavenge the HCl generated during the reaction.[4] This prevents the protonation of the indoline starting material, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions.

-

Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used. These solvents are inert to the highly reactive acyl chloride and effectively dissolve the reactants. The absence of water is critical to prevent the hydrolysis of 2-bromopropanoyl chloride.[5]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate safety considerations.

Materials and Equipment

-

Reagents: Indoline, 2-Bromopropanoyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for extraction, rotary evaporator, column chromatography setup.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 equiv). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.2 equiv) to the solution. Cool the flask to 0 °C using an ice bath.

-

Acylation: While stirring vigorously at 0 °C, add 2-bromopropanoyl chloride (1.1 equiv) dropwise via a dropping funnel over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the indoline spot is no longer visible.

Workup and Purification

-

Quenching: Upon completion, dilute the reaction mixture with DCM.

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure product.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 10 mmol scale) |

| Indoline | 119.16 | 1.0 | 1.19 g |

| 2-Bromopropanoyl chloride | 171.42 | 1.1 | 1.89 g (1.15 mL) |

| Triethylamine | 101.19 | 1.2 | 1.21 g (1.67 mL) |

| Dichloromethane | - | - | 50 mL |

| Product (Theoretical) | 254.12 | 1.0 | 2.54 g |

Safety Precautions and Hazard Management

The synthesis involves hazardous materials requiring strict safety protocols. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

2-Bromopropanoyl Chloride: Highly corrosive, flammable, and a lachrymator.[5][6] It reacts violently with water and alcohols.[7] Causes severe skin burns and eye damage.[8] Inhalation can be fatal.[7] Must be handled with extreme care in a well-ventilated fume hood, using compatible gloves, safety goggles, and a lab coat.

-

Indoline: Toxic if swallowed or in contact with skin. Can cause skin and eye irritation.

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

-

Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6]

-

Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste.[5]

Product Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic and chromatographic methods should be employed.

Caption: Figure 2: Product Validation Workflow.

Spectroscopic Methods

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the indoline scaffold protons (typically in the aromatic region ~6.8-8.0 ppm and aliphatic region ~3.0-4.2 ppm) and the 2-bromopropanoyl side chain, including a quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the presence of all carbon atoms, including the characteristic carbonyl carbon signal around 165-170 ppm.

-

IR (Infrared) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

Chromatographic Purity

Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9] A single major peak, representing >95% purity, is typically required for subsequent use in drug development workflows.

Conclusion

The N-acylation of indoline with 2-bromopropanoyl chloride is an efficient and reliable method for the synthesis of this compound. By understanding the underlying chemical principles, adhering to a well-defined experimental protocol, and observing stringent safety precautions, researchers can consistently produce this valuable chemical intermediate. The comprehensive characterization workflow outlined ensures the final product meets the high standards of purity and structural integrity required for applications in medicinal chemistry and materials science.

References

-

Fisher Scientific. SAFETY DATA SHEET: 2-Bromopropionyl chloride. [Link]

-

Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]

-

Nicolaou, K. C., Roecker, A. J., Hughes, R., van Summeren, R., Pfefferkorn, J. A., & Winssinger, N. (2003). Novel strategies for the solid phase synthesis of substituted indolines and indoles. Bioorganic & Medicinal Chemistry, 11(3), 465–476. [Link]

-

Organic Chemistry Portal. Synthesis of indolines. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Wang, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 26-31. [Link]

-

Organic & Biomolecular Chemistry. (2018). Synthesis of fused indoline heterocycles via dearomatization of indoles with α-bromohydrazones: a systematic study on the substrates. [Link]

- Google Patents.

-

ResearchGate. (2016). data reports 1-(3-Bromopropyl)indoline-2,3-dione. [Link]

- Google Patents.

-

PMC - PubMed Central. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

-

ResearchGate. (2015). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?. [Link]

Sources

- 1. Novel strategies for the solid phase synthesis of substituted indolines and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ca [fishersci.ca]

- 7. 2-Bromopropionyl chloride(7148-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1-(2-Bromopropanoyl)indoline chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(2-Bromopropanoyl)indoline

Executive Summary

This compound is a specialized chemical compound that merges the structurally significant indoline scaffold with a highly reactive α-bromo amide functional group. While not a widely commercialized product with its own body of literature, its properties and reactivity can be expertly inferred from its constituent parts. The indoline core is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs and clinical candidates.[1][2] The 2-bromopropanoyl group, conversely, acts as a potent electrophilic warhead, making the entire molecule an excellent alkylating agent. This guide provides a comprehensive analysis of the synthesis, chemical behavior, and reactivity of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a synthetic intermediate for building complex molecular libraries or as a covalent probe to investigate biological systems. A thorough understanding of its reactivity and handling requirements is paramount to its safe and effective use.

The Indoline Scaffold: A Cornerstone in Medicinal Chemistry

The indoline (2,3-dihydro-1H-indole) skeleton is a saturated analog of indole and serves as a foundational motif in a vast array of biologically active compounds.[2] Its three-dimensional, non-planar structure is often favored in drug design to improve binding affinity and pharmacokinetic properties compared to its flat indole counterpart. The nitrogen atom at the 1-position provides a convenient handle for synthetic modification, allowing for the introduction of diverse functional groups to modulate a compound's biological activity.[3][4]

The incorporation of an N-acyl group, such as the 2-bromopropanoyl moiety, transforms the secondary amine of indoline into an amide. This fundamentally alters the electronic properties of the nitrogen, reducing its basicity and nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl group.

Physicochemical and Structural Properties

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₁₁H₁₂BrNO | Derived from structure |

| Molecular Weight | 254.12 g/mol | Calculated from formula |

| Appearance | Expected to be a solid or high-boiling liquid, potentially off-white to yellow. | Based on similar acylated indolines and the properties of indoline itself (brown liquid).[5] |

| Solubility | Likely soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Sparingly soluble in water. | The non-polar indoline core and the polar amide group suggest solubility in a range of organic solvents. |

| Stability | Moisture-sensitive. Reacts with nucleophiles. | The α-bromo amide is a reactive electrophile. The related precursor, 2-bromopropionyl bromide, is highly reactive with water.[6] |

Synthesis Pathway: Acylation of Indoline

The most direct and logical synthesis of this compound involves the nucleophilic acyl substitution of indoline with a 2-bromopropanoyl halide, such as 2-bromopropanoyl bromide or chloride.

Causality of the Experimental Design:

-

Nucleophile: The secondary amine of the indoline ring is a potent nucleophile that readily attacks electrophilic carbonyl carbons.[7]

-

Electrophile: 2-Bromopropanoyl bromide is a highly reactive acylating agent. The carbonyl carbon is rendered strongly electrophilic by two adjacent electron-withdrawing groups (the two bromine atoms).

-

Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required. Its purpose is to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. Without a base, the HBr would protonate the starting indoline, rendering it non-nucleophilic and halting the reaction.

-

Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential to prevent the hydrolysis of the highly reactive 2-bromopropanoyl bromide.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indoline (1.0 eq.).

-

Dissolution: Dissolve the indoline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add a solution of 2-bromopropanoyl bromide (1.1 eq.) in anhydrous DCM dropwise to the cooled indoline solution over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS for the consumption of indoline.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Visualization of Synthesis Workflow

Caption: Synthetic workflow for this compound.

Core Reactivity: The α-Bromo Amide as an Electrophilic Hub

The reactivity of this compound is overwhelmingly dominated by the α-bromo amide moiety. This functional group serves as a potent electrophilic alkylating agent, primarily undergoing nucleophilic substitution reactions (SN2).

Mechanistic Rationale:

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the cleavage of the C-Br bond.

-

Electrophilic Carbon: The carbon atom attached to the bromine is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself.

-

Stereochemistry: The α-carbon is a stereocenter. If a racemic mixture of 2-bromopropanoyl bromide is used in the synthesis, the product will be racemic. SN2 reactions at this center will proceed with an inversion of stereochemistry.

The primary utility of this compound in research is to react it with various nucleophiles to install a propanoyl-indoline sidechain. This is a key strategy for creating derivatives for structure-activity relationship (SAR) studies in drug discovery.

Typical Nucleophilic Substitution Reactions

-

With Amines (Amination): Primary or secondary amines will displace the bromide to form α-amino amides.

-

With Thiols (Thiolation): Thiol-containing molecules, such as cysteine residues in proteins or simple thiols like thiophenol, will readily attack to form thioethers. This is a common mechanism for covalent inhibitors.[8]

-

With Alcohols/Phenols (Alkoxylation): Alcohols and phenols can act as nucleophiles, particularly when deprotonated to their corresponding alkoxides/phenoxides, to form α-ether linkages.

-

With Carboxylates: Carboxylate anions will react to form an ester linkage at the α-position.

Visualization of SN2 Reactivity

Note: A placeholder is used for the chemical structure image in the DOT script. The diagram illustrates the conceptual flow.

Caption: General SN2 reaction mechanism at the α-carbon.

Applications in Drug Discovery and Chemical Biology

The unique combination of a privileged scaffold and a reactive electrophile makes this compound a valuable tool.

-

Covalent Probes and Inhibitors: The molecule is an ideal starting point for designing targeted covalent inhibitors. The indoline core can be tailored to provide non-covalent binding affinity and selectivity for a specific protein target, while the α-bromo amide acts as the "warhead" to form an irreversible covalent bond with a nearby nucleophilic amino acid residue (e.g., Cys, His, Lys), permanently deactivating the protein.

-

Synthetic Intermediate for Library Synthesis: It serves as a versatile building block. The bromide can be displaced by a wide array of nucleophiles, enabling the rapid generation of a library of diverse 1-substituted-indoline derivatives.[9][10] These libraries are essential for screening campaigns to identify new hit compounds with desired biological activities.[11]

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling based on analogous reactive compounds is mandatory. The primary hazards are derived from the α-bromo acyl group.

Inferred Hazards (based on 2-Bromopropionyl Bromide): [6][12][13]

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors are irritating to the eyes and mucous membranes.

-

Harmful if Swallowed or Inhaled: The toxicological properties have not been fully investigated, but components are known to be harmful.[12][14]

-

Moisture Sensitive: Reacts with water, potentially releasing HBr gas.

Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient for acyl halides; butyl rubber or laminate gloves are recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Dispensing: Use glass or PTFE-lined syringes and cannulas for transfers. Avoid contact with air and moisture by working under an inert atmosphere where possible.

-

Spills: Neutralize small spills with a solid absorbent material like sodium bicarbonate before cleanup.

Storage:

Store this compound in a tightly sealed container, preferably under an inert atmosphere. The storage location should be a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals, away from water, bases, alcohols, and amines.

Conclusion

This compound is a synthetically valuable molecule whose chemical personality is defined by a dichotomy: a stable, medicinally relevant indoline core and a highly reactive electrophilic α-bromo amide functional group. This duality makes it an excellent tool for medicinal chemists, serving as both a key intermediate for building diverse molecular architectures and a potential covalent modifier for biological targets. Its reactivity demands respect; a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]

-

Abdallah, M. B., et al. (2016). data reports 1-(3-Bromopropyl)indoline-2,3-dione. ResearchGate. [Link]

-

Li, J., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules. [Link]

-

Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: 2-Bromopropionyl bromide. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

-

Shazzad, M., et al. (2021). Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

- Google Patents. (2012).

-

Piras, M., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect. [Link]

-

Fun, H. K., et al. (2012). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C. [Link]

-

Wang, X., et al. (2023). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry. [Link]

-

El-Damasy, A. K., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177809523, 2-(2-Bromophenyl)indoline. Retrieved from [Link]

-

Srodowska, I., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Molecules. [Link]

-

D. C. Harrowven, et al. (2011). CH activation and CH2 double activation of indolines by radical translocation: understanding the chemistry of the indolinyl radical. Organic & Biomolecular Chemistry. [Link]

-

S. Guillarme, et al. (2010). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

-

Wang, Y., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic Chemistry Frontiers. [Link]

-

Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10328, Indoline. Retrieved from [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indoline synthesis [organic-chemistry.org]

- 4. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 5. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. kscl.co.in [kscl.co.in]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Indoline Scaffold

An In-Depth Technical Guide to the 2-Bromopropanoylation of Indoline for Pharmaceutical Development

The indoline scaffold, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry and drug discovery.[1][2][3] Its unique three-dimensional, non-planar geometry allows for favorable interactions with biological targets, often improving physicochemical properties such as solubility compared to its aromatic counterpart, indole.[2] Indoline-containing molecules have demonstrated a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-hypertensive properties.[1][2][3]

A key synthetic transformation for modifying the indoline core is N-acylation, the attachment of an acyl group to the nitrogen atom. This guide focuses specifically on the 2-bromopropanoylation of indoline, a reaction that installs a versatile functional handle onto the scaffold. The resulting product, 1-(indolin-1-yl)-2-bromopropan-1-one, is not merely a stable amide but a valuable intermediate. The bromine atom at the alpha position serves as an electrophilic site, enabling subsequent reactions for the construction of more complex pharmaceutical agents, such as dual-target inhibitors or ligands for targeted protein degradation.

This document provides a comprehensive technical overview of the 2-bromopropanoylation of indoline, detailing the underlying reaction mechanism, critical experimental parameters, a validated laboratory protocol, and the strategic applications of the resulting product in drug development.

The Core Reaction Mechanism: A Nucleophilic Acyl Substitution

The 2-bromopropanoylation of indoline is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established pathway involving the attack of the nucleophilic indoline nitrogen on the electrophilic carbonyl carbon of an acyl halide, such as 2-bromopropanoyl chloride.

The mechanism can be dissected into four key stages:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the secondary amine nitrogen of the indoline molecule attacking the highly electrophilic carbonyl carbon of the 2-bromopropanoyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the most stable leaving group, the chloride ion.

-

Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture, often a tertiary amine like triethylamine or pyridine, abstracts the proton from the nitrogen atom.[4][5] This step is crucial as it neutralizes the strong acid (HCl) byproduct, which would otherwise protonate the starting indoline, rendering it non-nucleophilic and halting the reaction.[6][7] The final, neutral N-acylated indoline is thus formed.

Causality of Experimental Choices: Optimizing the Reaction

The success and efficiency of the 2-bromopropanoylation reaction are highly dependent on the careful selection of reagents and conditions. Each parameter is chosen to maximize yield, minimize side reactions, and ensure reproducibility.

| Parameter | Choice(s) | Rationale & Field-Proven Insights |

| Acylating Agent | 2-Bromopropanoyl Chloride or 2-Bromopropanoyl Bromide | Acyl chlorides and bromides are highly reactive electrophiles, ensuring the reaction proceeds efficiently. Acyl chlorides are generally more common and cost-effective, while acyl bromides can be more reactive, which may be beneficial for less nucleophilic substrates but can also increase the rate of side reactions. |

| Base | Triethylamine (Et₃N), Pyridine, or Aqueous NaOH/K₂CO₃ | Primary Role: To act as an acid scavenger, neutralizing the HCl or HBr byproduct.[6][7] This prevents the protonation of the indoline starting material, which would deactivate it.[4] Tertiary Amines (Et₃N, Pyridine): Homogeneous conditions, easy to handle. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, accelerating the reaction.[8] Aqueous Base (Schotten-Baumann Conditions): Utilizes a two-phase system (e.g., DCM/water).[9][10][11] This method is effective because the acyl chloride has low solubility in the aqueous phase, minimizing hydrolysis, while the generated HCl is neutralized in the aqueous layer.[9] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents are essential. They effectively dissolve both the indoline and the acyl chloride without reacting with the highly electrophilic acylating agent. DCM is a common choice due to its excellent solvent properties and ease of removal during work-up. |

| Temperature | 0 °C to Room Temperature | The reaction is highly exothermic. The initial addition of the acyl chloride is typically performed at 0 °C to control the reaction rate, prevent overheating, and minimize potential side reactions. Once the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary for robust amines, performing the reaction under an inert atmosphere is good practice. It prevents the acyl chloride from reacting with atmospheric moisture, which would lead to its hydrolysis into 2-bromopropanoic acid, reducing the yield of the desired product. |

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for the 2-bromopropanoylation of indoline. The protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Materials and Equipment:

-

Indoline

-

2-Bromopropanoyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add indoline (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice-water bath with stirring.

-

Acyl Chloride Addition: In a separate dry flask, dissolve 2-bromopropanoyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred indoline solution over 20-30 minutes, maintaining the internal temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(indolin-1-yl)-2-bromopropan-1-one.

Product Characterization

The identity and purity of the synthesized 1-(indolin-1-yl)-2-bromopropan-1-one should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the aromatic protons of the indoline ring, the aliphatic protons of the five-membered ring, and the methine and methyl protons of the 2-bromopropanoyl group. The downfield shift of the protons adjacent to the nitrogen confirms acylation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show a characteristic carbonyl carbon signal (~165-175 ppm) and appropriate signals for the aromatic and aliphatic carbons.

-

MS (Mass Spectrometry): The mass spectrum should display the correct molecular ion peak (M+) corresponding to the molecular weight of the product, along with a characteristic isotopic pattern (M+2) due to the presence of the bromine atom.

Conclusion and Future Outlook

The 2-bromopropanoylation of indoline is a robust and fundamental transformation in synthetic organic and medicinal chemistry. A thorough understanding of the nucleophilic acyl substitution mechanism and the critical role of each reaction parameter is paramount for achieving high yields and purity. The protocol described herein provides a reliable framework for the synthesis of 1-(indolin-1-yl)-2-bromopropan-1-one, a key building block whose electrophilic bromine atom opens the door to a wide array of subsequent modifications. For researchers in drug development, mastering this reaction is a key step in leveraging the privileged indoline scaffold to construct novel and potent therapeutic agents.

References

-

Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

-

Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What - Brainly. [Link]

-

Ncert. (n.d.). Amines. [Link]

-

Acylation under weak base conditions. (n.d.). [Link]

-

Mastering Chemistry Help. (2013). acylation of amines. [Link]

-

Gao, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. [Link]

-

Schotten-Baumann Reaction. (n.d.). [Link]

-

ResearchGate. (n.d.). Synthesis of indoline from N-acetylindole. [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. [Link]

-

Kurc, M., et al. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

Conte, G., et al. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH. [Link]

-

ResearchGate. (n.d.). Development and Application of Indolines in Pharmaceuticals. [Link]

-

Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PMC - NIH. [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

PubMed. (n.d.). Development and Application of Indolines in Pharmaceuticals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. acylation of amines [entrancechemistry.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 9. grokipedia.com [grokipedia.com]

- 10. testbook.com [testbook.com]

- 11. chemistnotes.com [chemistnotes.com]

1-(2-Bromopropanoyl)indoline molecular weight and formula

An In-depth Technical Guide to 1-(2-Bromopropanoyl)indoline: A Core Moiety for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate and reactive building block for researchers in drug development and chemical biology. We will detail its fundamental molecular characteristics, provide a robust and rationalized synthetic protocol, and explore its applications as a covalent probe and a fragment in drug discovery campaigns. This document is intended for scientists and researchers, offering field-proven insights into the handling, synthesis, and strategic deployment of this versatile compound.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one, is a derivative of indoline, a common scaffold in medicinal chemistry.[1][2][3] The molecule's utility stems from the fusion of the stable, drug-like indoline core with a reactive 2-bromopropanoyl group. The bromine atom serves as an effective leaving group, rendering the adjacent carbonyl carbon electrophilic and capable of forming covalent bonds with biological nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17133-51-6 | [1][4][5] |

| Molecular Formula | C₁₁H₁₂BrNO | [1] |

| Molecular Weight | 254.12 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| Synonym | 2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one | [1] |

| Purity | Typically ≥95% | [1][5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Characterization

The synthesis of this compound is most reliably achieved through the N-acylation of indoline. This approach is straightforward and leverages commercially available starting materials.

Rationale for Synthetic Strategy

The core transformation is the formation of an amide bond between the secondary amine of the indoline ring and the carboxyl group of 2-bromopropanoic acid. The most direct method involves using an activated form of the carboxylic acid, such as an acyl halide. 2-Bromopropionyl bromide or chloride are ideal reagents for this purpose due to their high reactivity, which allows the reaction to proceed efficiently under mild conditions. The use of a non-nucleophilic base, such as triethylamine, is critical to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, preventing the protonation of the indoline starting material and driving the reaction to completion.

Detailed Experimental Protocol: N-Acylation of Indoline

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq.) and anhydrous dichloromethane (DCM) as the solvent. Cool the solution to 0°C using an ice bath.

-

Base Addition : Add triethylamine (1.2 eq.) to the stirred solution. The base will act as a scavenger for the acid byproduct.

-

Acylation : Add a solution of 2-bromopropionyl bromide (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes. Maintaining the temperature at 0°C is crucial to control the exothermic reaction and minimize side products.

-

Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the indoline starting material is consumed.

-

Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield this compound as a pure solid.

Visualization: Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS) : To verify the molecular weight (254.12 g/mol ).[1][5]

-

Infrared (IR) Spectroscopy : To identify the characteristic amide carbonyl stretch.

Chemical Reactivity and Strategic Applications

The indoline scaffold is a privileged structure in medicinal chemistry, known to improve physicochemical properties and provide key interactions with biological targets.[2] The true utility of this compound, however, lies in the reactivity of its α-bromo amide moiety, making it an invaluable tool for covalent drug discovery.

Application as a Covalent Probe and Reactive Fragment

The compound's primary application is as a reactive fragment or covalent warhead. The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution by residues such as cysteine or histidine on a protein target. This covalent interaction offers several advantages in drug discovery:

-

Target Validation : Irreversibly binding to a target protein can help validate its role in a disease pathway.

-

Increased Potency and Duration : Covalent binding can lead to prolonged and enhanced pharmacological effects.

-

Fragment-Based Lead Discovery (FBLD) : The molecule can be used as a reactive fragment. If it demonstrates covalent binding to a protein of interest, the indoline core serves as a validated starting point for elaboration into a more potent and selective lead compound.

Visualization: Covalent Inhibitor Development Workflow

Caption: Workflow for developing covalent inhibitors.

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not widely available, the safety profile can be inferred from its reactive components, such as 2-bromopropanoic acid and other acyl bromides.[6][7]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and chemical safety goggles.[6][7]

-

Handling : Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes, as the compound is expected to be corrosive and a skin irritant.

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C.[5] Keep it away from incompatible materials such as strong bases, acids, and metals.

-

Disposal : Dispose of the compound and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[6][7]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for modern drug discovery. Its well-defined structure, accessible synthesis, and, most importantly, its tailored reactivity make it a powerful electrophilic fragment for identifying and validating novel therapeutic targets. For researchers and drug development professionals, understanding its properties and applications is key to unlocking new avenues in the design of targeted covalent therapeutics.

References

- This compound, 95% Purity, C11H12BrNO, 1 gram - CP Lab Safety. (URL not available)

- SAFETY DATA SHEET for 2-Bromopropanoic acid. (URL not available)

- This compound CAS 17133-51-6 - Caming Pharmaceutical Ltd. (URL not available)

-

PubChem. CID 177809522 | C14H8BrNO2. National Center for Biotechnology Information. [Link]

-

Synthesis of indolines - Organic Chemistry Portal. [Link]

-

PubChem. CID 177809523 | C14H12BrN. National Center for Biotechnology Information. [Link]

-

Wang, L., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(4), 1683. [Link]

- WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google P

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. [Link]

-

PubChem. 1-(3-bromopropyl)-1H-indole-2,3-dione | C11H10BrNO2. National Center for Biotechnology Information. [Link]

-

Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - ResearchGate. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - ResearchGate. [Link]

-

PubChem. CID 177811319 | C14H11BrFN. National Center for Biotechnology Information. [Link]

-

Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC - NIH. [Link]

-

Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. [Link]

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (URL not available)

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. [Link]

-

Chemical Properties of 2-Bromopropanoic acid (CAS 598-72-1) - Cheméo. [Link]

-

PubChem. Indole | C8H7N. National Center for Biotechnology Information. [Link]

-

Chemical Properties of 2-Bromopropionyl chloride (CAS 7148-74-5) - Cheméo. [Link]

Sources

solubility of 1-(2-Bromopropanoyl)indoline in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-Bromopropanoyl)indoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound is a derivative of indoline, a bicyclic aromatic amine. The indoline scaffold is a common motif in many biologically active compounds. The addition of the 2-bromopropanoyl group introduces a reactive electrophilic center, making it a valuable building block in organic synthesis.[1][2] The molecular structure consists of a relatively non-polar indoline core and a more polar acyl bromide group. Understanding the interplay of these structural features is key to predicting its solubility.

Key Molecular Properties:

-

Molecular Formula: C₁₁H₁₂BrNO[3]

-

Molecular Weight: 254.123 g/mol [3]

-

Core Structure: Indoline, a heterocyclic aromatic compound.[4]

-

Key Functional Groups: Amide, bromoalkane.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular geometry.

Factors Influencing the Solubility of this compound:

-

Polarity: The amide group in this compound introduces polarity and the potential for hydrogen bonding, both as a hydrogen bond acceptor at the carbonyl oxygen and potentially as a weak donor. The carbon-bromine bond also contributes to the molecule's polarity. However, the bicyclic indoline core is largely non-polar. The overall polarity is therefore moderate.

-

Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds significantly enhances solubility. Solvents that are hydrogen bond donors and acceptors will interact favorably with the carbonyl oxygen of the amide group.

-

Molecular Size: Larger molecules can be more difficult to solvate, which may lead to lower solubility.[7]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7]

Based on these principles, we can make some initial predictions about the solubility of this compound in various classes of organic solvents.

Predicted Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the amide group. |

| Polar Aprotic (e.g., Acetone, DMSO, THF) | High to Moderate | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |

| Non-Polar (e.g., Hexane, Toluene) | Low | The non-polar nature of these solvents will not effectively solvate the polar amide group.[6] |

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid indication of solubility in various solvents.

Protocol:

-

Weigh approximately 10 mg of this compound into a small vial.

-

Add 1 mL of the chosen solvent to the vial.

-

Vigorously shake or vortex the vial for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble at room temperature, gently warm the vial and observe any changes in solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[7]

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation and filtration through a syringe filter (e.g., 0.22 µm) are recommended.

-

Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Experimental Workflow for Solubility Determination

Caption: Workflow for qualitative and quantitative solubility determination.

Advanced Concepts: Hansen Solubility Parameters (HSP)

For a more sophisticated approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed.[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters. The principle is that substances with similar HSP values are more likely to be soluble in one another.[8] The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

While the HSP for this compound are not published, they can be determined experimentally by testing its solubility in a range of solvents with known HSP.[10] This data can then be used to predict its solubility in other solvents and to design optimal solvent blends.[11]

Solvent-Solute Interactions Influencing Solubility

Caption: Types of intermolecular forces governing solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its prediction and determination. Based on its molecular structure, it is predicted to be most soluble in polar protic and aprotic solvents, and least soluble in non-polar solvents. For applications requiring precise solubility values, the experimental protocols outlined herein offer reliable methods for their determination. By understanding the fundamental principles of solubility and employing systematic experimental approaches, researchers can confidently select appropriate solvents for the synthesis, purification, and formulation of this compound and its derivatives.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? - ResearchGate. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available at: [Link]

-

Solubility of organic compounds - Khan Academy. Available at: [Link]

-

HSP for Beginners - Hansen Solubility Parameters. Available at: [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. Available at: [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. Available at: [Link]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C. Available at: [Link]

-

Designer Solvent Blends - Hansen Solubility Parameters. Available at: [Link]

-

CID 177809522 | C14H8BrNO2 - PubChem. Available at: [Link]

-

1-(3-bromopropyl)-1H-indole-2,3-dione | C11H10BrNO2 - PubChem. Available at: [Link]

-

Indole | C8H7N - PubChem. Available at: [Link]

-

Indoline | C8H9N - PubChem. Available at: [Link]

-

Solubility of Organic Compounds . Available at: [Link]

-

CID 177809523 | C14H12BrN - PubChem. Available at: [Link]

-

Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. Available at: [Link]

-

Synthesis of indolines - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - NIH. Available at: [Link]

-

This compound, 95% Purity, C11H12BrNO, 1 gram - CP Lab Safety. Available at: [Link]

Sources

- 1. Indole synthesis [organic-chemistry.org]

- 2. Indoline synthesis [organic-chemistry.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

The Emerging Potential of 1-(2-Bromopropanoyl)indoline Derivatives: A Technical Guide to Unlocking Biological Activity

An In-Depth Technical Guide

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its structural rigidity and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents targeting a wide array of diseases.[3][4] This guide focuses on a specific, yet underexplored subclass: 1-(2-Bromopropanoyl)indoline derivatives. The introduction of the 2-bromopropanoyl group at the N-1 position of the indoline ring introduces a reactive electrophilic center, creating a fascinating chemical entity with the potential for covalent interactions with biological macromolecules. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate the biological potential of these derivatives, from initial synthesis and broad-spectrum screening to detailed mechanistic elucidation.

The Scientific Premise: Rationale and Synthesis

The Indoline Scaffold: A Versatile Core

Indoline (2,3-dihydro-1H-indole) derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][5][6] FDA-approved drugs such as Indomethacin (an anti-inflammatory agent) and Pindolol (a beta-blocker) feature the related indole core, underscoring the therapeutic value of this heterocyclic system.[3] The versatility of the indoline nucleus allows for substitutions at various positions, significantly altering the molecule's physicochemical properties and biological targets.[3][7]

The 2-Bromopropanoyl Moiety: A Handle for Covalent Targeting

The defining feature of the titular compounds is the 1-(2-bromopropanoyl) group. This α-halo amide moiety is a potent electrophile. The bromine atom serves as an excellent leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine within protein active sites. This suggests a primary hypothesis: This compound derivatives may act as irreversible or covalent inhibitors of specific enzymes or protein targets. This mechanism can offer advantages in terms of prolonged duration of action and increased potency.

General Synthetic Approach

The synthesis of these derivatives is generally straightforward, typically involving the acylation of the indoline nitrogen. A common method is the reaction of commercially available or synthesized indoline with 2-bromopropanoyl chloride or bromide in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[5]

Experimental Protocols: A Practical Guide

The following protocols represent robust, validated methods for initiating the biological evaluation of this compound derivatives.

Tier 1: Cytotoxicity Assessment (MTT Assay)

Evaluating cytotoxicity is a critical first step to determine a compound's therapeutic index and potential as an anticancer agent. [8]The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. [9][10] Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

-

Cell Culture: Maintain desired cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control line (e.g., HEK-293) in a humidified incubator at 37°C with 5% CO₂. [9]2. Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. [8][9]3. Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. [10]4. Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin). [9]5. Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, allowing formazan crystals to form. [9]7. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Quantitative cytotoxicity data should be summarized in a clear, tabular format.

| Compound | Cell Line | Cell Type | IC50 (µM) after 48h |

| Derivative 1 | MCF-7 | Human Breast Adenocarcinoma | Hypothetical Value |

| Derivative 1 | A549 | Human Lung Carcinoma | Hypothetical Value |

| Derivative 1 | HEK-293 | Human Embryonic Kidney (Non-cancerous) | Hypothetical Value |

| Doxorubicin | MCF-7 | Human Breast Adenocarcinoma | Reference Value |

Tier 1: Antimicrobial Activity (Broth Microdilution Assay)

The indoline scaffold is present in many compounds with antimicrobial properties. [5]The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11][12] Principle: A standardized suspension of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.

Step-by-Step Protocol:

-

Microorganism Preparation: Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. A viability indicator like Resazurin can be added to aid visualization; a color change from blue to pink indicates viable cells. [12]

Tier 2: Anti-inflammatory Activity (COX Inhibition Assay)

Many anti-inflammatory drugs, including Indomethacin, function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. [3]The potential for indole derivatives to modulate inflammatory pathways like NF-κB and COX-2 is well-documented. [3] Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes. The amount of PGE2 produced can be quantified using an ELISA kit. [13] Step-by-Step Protocol:

-

Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

-

Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate briefly.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination: After a set incubation period (e.g., 10 minutes at 37°C), stop the reaction by adding a solution of hydrochloric acid.

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values. This will also reveal the compound's selectivity for COX-2 over COX-1.

Mechanistic Insights: Unraveling the Mode of Action

If a this compound derivative shows promising activity in functional assays, the next crucial step is to elucidate its mechanism of action. Given the electrophilic nature of the compound, investigating covalent modification of target proteins is a primary objective.

Hypothetical Mechanism: NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa B) signaling pathway is a central regulator of inflammation. [14]Its inhibition is a common mechanism for anti-inflammatory compounds. A plausible hypothesis is that the this compound derivative could covalently bind to and inhibit a key protein in this pathway, such as IKK (IκB kinase), preventing the downstream signaling that leads to the expression of inflammatory genes.

Investigating Covalent Binding

To confirm covalent modification, techniques such as mass spectrometry are invaluable. The general workflow involves:

-

Incubating the purified target protein with the active compound.

-

Digesting the protein into smaller peptides using an enzyme like trypsin.

-

Analyzing the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identifying peptides that have a mass shift corresponding to the addition of the compound, which confirms covalent binding and can pinpoint the specific amino acid residue that was modified.

Conclusion and Future Directions

The this compound scaffold represents a promising, albeit underexplored, area for drug discovery. The presence of a reactive electrophilic center provides a strong rationale for their potential as covalent inhibitors, a class of drugs that is gaining renewed interest. The systematic, tiered approach outlined in this guide—from broad screening for cytotoxicity, antimicrobial, and anti-inflammatory effects to deep mechanistic dives into specific pathways like NF-κB—provides a robust framework for unlocking their therapeutic potential. Future work should focus on synthesizing a library of these derivatives with varied substitutions on the indoline ring to establish clear structure-activity relationships (SAR) and optimize for potency, selectivity, and safety.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem.

- (PDF)

- 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs - Biology LibreTexts.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Labor

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central.

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz

- A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework - Benchchem.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.

- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed.

- Research into New Molecules with Anti-Inflamm

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central.

- Development and Application of Indolines in Pharmaceuticals - ResearchG

- Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - MDPI.

- Synthesis and biological activities of some indoline derivatives - ResearchG

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

- WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google P

- Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists - PubMed.

- (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

discovery and history of 1-(2-Bromopropanoyl)indoline synthesis

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromopropanoyl)indoline: History, Mechanism, and Modern Protocols

Executive Summary

This compound is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive electrophilic center at the bromine-bearing carbon and a stable amide linkage, making it a versatile building block for introducing complex side chains onto the indoline scaffold. This guide provides a comprehensive overview of the synthesis of this compound, framed within the historical evolution of N-acylation techniques. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss its application as a key intermediate in the synthesis of complex pharmaceutical agents.

A Historical Perspective: The Evolution of Indoline N-Acylation

The synthesis of this compound is fundamentally an N-acylation reaction, a cornerstone transformation in organic chemistry. The history of this specific molecule is intrinsically tied to the broader development of methods to form amide bonds on secondary amines, particularly heterocyclic ones like indoline.

Historically, reactions of this type evolved from the classic Schotten-Baumann conditions of the late 19th century, which typically involved reacting an amine with an acyl chloride in a two-phase system of water and an organic solvent, using an aqueous base like sodium hydroxide. While effective for simple amines, this method is often unsuitable for more delicate substrates that may be sensitive to harsh pH or hydrolysis.

The modern synthesis of N-acyl indolines represents a significant refinement of this principle. The development of syntheses in anhydrous, aprotic organic solvents with organic amine bases, such as triethylamine or pyridine, marked a major advancement.[1] This approach prevents hydrolysis of the valuable acyl chloride and allows for milder reaction conditions. Further optimization led to the use of sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA), which efficiently scavenge the hydrogen chloride byproduct without competing with the indoline nucleophile, thus minimizing side reactions.[2] The protocol detailed in this guide is a direct descendant of this modern, highly controlled approach to N-acylation, which is frequently employed in the synthesis of complex drug intermediates.[3]